

Application Notes and Protocols for SR 142948A Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR 142948-C3-NHMe	
Cat. No.:	B15616320	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of SR 142948A, a potent and selective non-peptide neurotensin receptor antagonist, in mouse models. The protocols outlined below are based on established research and are intended to assist in the design and execution of experiments investigating the role of the neurotensin system in various physiological and pathological processes.

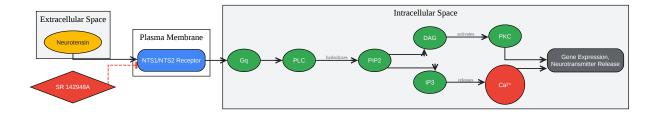
Note on **SR 142948-C3-NHMe**: Information in the public domain regarding **SR 142948-C3-NHMe** (CAS 1613265-52-3) is limited. It is described as a methylated derivative of SR 142948. While it is presumed to have similar biological activity, specific experimental data, protocols, and comparative studies with SR 142948A are not available in the reviewed scientific literature. Therefore, the following application notes and protocols are focused on SR 142948A.

Mechanism of Action

SR 142948A is a potent antagonist of both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2)[1]. Neurotensin (NT), an endogenous tridecapeptide, exerts its effects by binding to these G protein-coupled receptors. The activation of NT receptors triggers a cascade of intracellular signaling events. SR 142948A competitively binds to these receptors, thereby blocking the downstream effects of NT. This includes the inhibition of inositol monophosphate formation, intracellular calcium mobilization, and the expression of immediate early genes like c-fos and krox24[2].



Neurotensin Receptor Signaling Pathway



Click to download full resolution via product page

Caption: Antagonistic action of SR 142948A on the neurotensin signaling pathway.

Data Presentation

The following tables summarize the quantitative data for SR 142948A from various in vitro and in vivo studies in mice.

In Vitro Binding Affinity and Potency

Parameter	Cell Line/Tissue	Cell Line/Tissue Value (nM)	
IC50	h-NTR1-CHO cells	1.19	[2]
HT-29 cells	0.32	[2]	_
Adult rat brain	3.96	[2]	
IC50 (IP1 Formation)	HT-29 cells	3.9	[2]

In Vivo Administration and Efficacy in Mice



Experime nt	Mouse Strain	Administr ation Route	SR 142948A Dose	Neuroten sin (NT) Challeng e	Effect	Referenc e
Turning Behavior	Female Swiss albino CD1	Oral (p.o.)	2 μg/kg	10 pg/mouse (intrastriata l)	Inhibition of turning behavior	[2]
Oral (p.o.)	0.04 - 640 μg/kg	Unilateral intrastriatal injection	Dose- dependent inhibition	[3]		
Hypothermi a	Not Specified	Oral (p.o.)	4 mg/kg	i.c.v. injection	54% blockade of NT-induced hypothermi a	[2]
Analgesia	Not Specified	Oral (p.o.)	4 mg/kg	i.c.v. injection (2.5 ng NT)	Complete inhibition of NT-induced analgesia	[1]
Acetylcholi ne Release	Not Specified	Intraperiton eal (i.p.)	0.01, 0.03, 0.3 mg/kg	100 nM NT	Dose- dependent prevention of NT- enhanced ACh release	[2]

Experimental Protocols

Antagonism of Neurotensin-Induced Turning Behavior

This protocol is designed to assess the ability of SR 142948A to block the rotational behavior induced by the unilateral injection of neurotensin into the striatum.



Materials:

- SR 142948A
- Neurotensin
- Vehicle for SR 142948A (e.g., distilled water, 0.5% methylcellulose)
- · Sterile saline
- Male or female mice (e.g., Swiss albino CD1, 25-30 g)
- Stereotaxic apparatus
- Hamilton syringe (1 μL)
- Rotational behavior monitoring system or observation chamber

Procedure:

- SR 142948A Administration:
 - Prepare a solution or suspension of SR 142948A in the chosen vehicle.
 - Administer SR 142948A orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 2 μg/kg p.o.).[2]
 - The timing of administration should be determined based on the pharmacokinetic profile of SR 142948A (maximal antagonism is typically observed 1-2 hours post-administration).[2]
- Stereotaxic Surgery and Neurotensin Injection:
 - Anesthetize the mouse using an appropriate anesthetic agent.
 - Secure the mouse in a stereotaxic apparatus.
 - \circ Perform a unilateral intrastriatal injection of neurotensin (e.g., 10 pg in 0.5 μ L of sterile saline) over a period of 1 minute.







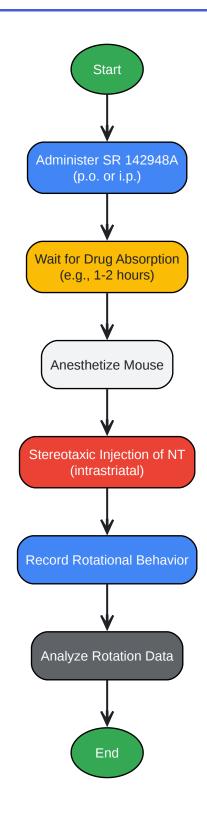
 Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.

· Behavioral Observation:

- Place the mouse in the observation chamber immediately after the neurotensin injection.
- Record the number of full contralateral (away from the injection site) rotations for a defined period (e.g., 30 minutes).

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for the neurotensin-induced turning behavior experiment.

Antagonism of Neurotensin-Induced Hypothermia



This protocol assesses the ability of SR 142948A to block the decrease in core body temperature induced by central administration of neurotensin.

Materials:

- SR 142948A
- Neurotensin
- Vehicle for SR 142948A
- Sterile saline or artificial cerebrospinal fluid (aCSF)
- Mice
- Rectal thermometer or telemetry system
- Intracerebroventricular (i.c.v.) injection setup

Procedure:

- Baseline Temperature Measurement:
 - Habituate the mice to the handling and temperature measurement procedure to minimize stress-induced hyperthermia.
 - Measure and record the baseline core body temperature.
- SR 142948A Administration:
 - Administer SR 142948A orally (e.g., 4 mg/kg) at a predetermined time before the neurotensin challenge.[2]
- Neurotensin Administration:
 - Administer neurotensin via i.c.v. injection (e.g., 2.5 ng in a small volume of aCSF).
- Temperature Monitoring:



- Measure the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-neurotensin injection.
- Data Analysis:
 - Calculate the change in body temperature from the baseline for each time point.
 - Compare the temperature changes between the control (vehicle + NT), SR 142948A + NT, and vehicle-only groups.

Antagonism of Neurotensin-Induced Analgesia (Hot Plate Test)

This protocol evaluates the efficacy of SR 142948A in reversing the analgesic effect of centrally administered neurotensin using the hot plate test.

Materials:

- SR 142948A
- Neurotensin
- Vehicle for SR 142948A
- · Sterile saline or aCSF
- Mice
- Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)
- Timer
- · i.c.v. injection setup

Procedure:

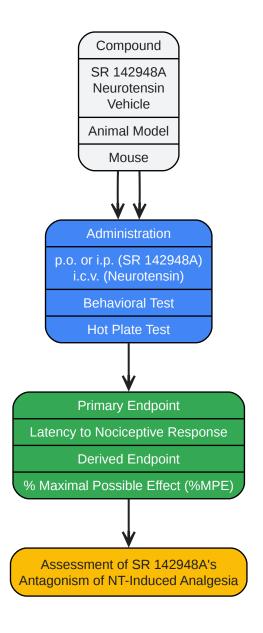
- Baseline Latency Measurement:
 - Gently place each mouse on the hot plate and start the timer.



- Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
- A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
- Remove any mice with a baseline latency outside the normal range.
- Drug Administration:
 - Administer SR 142948A orally (e.g., 4 mg/kg) or via another appropriate route.[1]
 - After a suitable absorption period, administer neurotensin via i.c.v. injection (e.g., 2.5 ng).
- Post-Treatment Latency Measurement:
 - At the time of expected peak effect of neurotensin, place the mice back on the hot plate and measure the response latency as described in step 1.
- Data Analysis:
 - Calculate the percentage of maximal possible effect (%MPE) for each group: %MPE =
 [(post-drug latency pre-drug latency) / (cut-off time pre-drug latency)] x 100.
 - Compare the %MPE between the control (vehicle + NT), SR 142948A + NT, and vehicleonly groups.

Logical Relationship of Experimental Components:





Click to download full resolution via product page

Caption: Logical flow of the neurotensin-induced analgesia antagonism experiment.

Vehicle Formulations

The choice of vehicle for SR 142948A administration is critical for ensuring solubility and bioavailability.

Oral (p.o.) Administration: SR 142948A can be suspended in distilled water or a 0.5% solution of methylcellulose.



Intraperitoneal (i.p.) Administration: For i.p. injections, SR 142948A can be dissolved in a
vehicle such as a mixture of DMSO and saline. It is important to keep the final concentration
of DMSO low to avoid toxicity. A common vehicle for lipophilic compounds is a mixture of
DMSO, Tween 80, and saline.

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and specific procedures based on their experimental goals, mouse strain, and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin-induced antinociception in mice: antagonism by thyrotropin-releasing hormone PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SR 142948A
 Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15616320#sr-142948-c3-nhme-administration-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com